N1-benzyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
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Overview
Description
N1-benzyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a dimethylamino group, and an indolinyl moiety, all connected through an oxalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and an appropriate nucleophile.
Introduction of the Dimethylamino Group: The dimethylamino group is incorporated via a reductive amination reaction using dimethylamine and a suitable reducing agent.
Formation of the Indolinyl Moiety: The indolinyl group is synthesized through a cyclization reaction involving aniline derivatives.
Oxalamide Linkage Formation: The final step involves the coupling of the benzyl, dimethylamino, and indolinyl intermediates through an oxalamide linkage using oxalyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-benzyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N1-benzyl-N2-(2-(dimethylamino)ethyl)oxalamide
- N1-benzyl-N2-(2-(1-methylindolin-5-yl)ethyl)oxalamide
- N1-benzyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)acetamide
Uniqueness
N1-benzyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-benzyl-N'-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-25(2)20(17-9-10-19-18(13-17)11-12-26(19)3)15-24-22(28)21(27)23-14-16-7-5-4-6-8-16/h4-10,13,20H,11-12,14-15H2,1-3H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMKHOCWPNTBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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